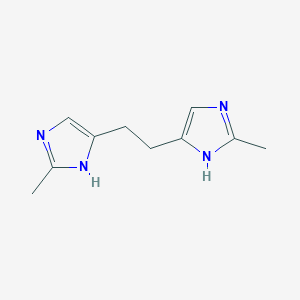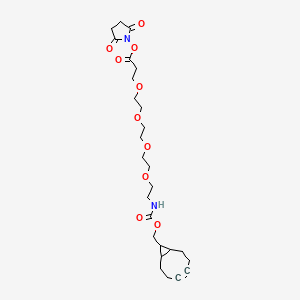
endo-BCN-PEG4-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Endo-BCN-PEG4-NHS ester is a PEG-based PROTAC linker . It contains a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . It can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . The NHS ester group in the compound can react with primary amines (-NH2) to form amide bonds . The BCN group enables copper-free click chemistry with azide-tagged biomolecules .Molecular Structure Analysis
The molecular formula of this compound is C26H38N2O10 . It has a molecular weight of 538.6 g/mol . The compound contains a total of 78 bonds, including 40 non-H bonds, 5 multiple bonds, 20 rotatable bonds, 4 double bonds, and 1 triple bond .Chemical Reactions Analysis
The NHS ester group in this compound can react with primary amines (-NH2) to form amide bonds . The BCN group can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-tagged biomolecules .Physical And Chemical Properties Analysis
This compound has a molecular weight of 538.6 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its lipophilicity . It has one hydrogen bond donor and ten hydrogen bond acceptors . The compound has a topological polar surface area of 139 Ų .Aplicaciones Científicas De Investigación
Hydrogel Formation and Biological Applications : The use of NHS-activated oxo-esters, similar to endo-BCN-PEG4-NHS ester, has been reported for polymer hydrogel formation, in-vitro cell encapsulation, and in-vivo implantation. These hydrogels exhibit unique swelling and contracting behaviors, making them suitable for applications like wound healing, tissue repair, drug delivery, and tissue engineering (Strehin et al., 2013).
Enhancement of Cell Interactions : Research indicates that modifications in the density of PEG linkers, such as in this compound, can significantly improve cell adhesion and spreading on bioactive hydrogels. This has implications for regenerative medicine and drug delivery applications (Browning et al., 2013).
Surface Modification and Quantum Dot Applications : Techniques involving the covalent bonding of grafted polymer brushes, like PEG, on silicon quantum dots (SiQDs), have been developed. The end hydroxyls of these polymers can be activated with NHS esters, demonstrating potential in the field of nanotechnology and surface chemistry (Zhang et al., 2017).
Myopia Treatment : A study explored the use of PEG molecule with NHS ester functional groups for the treatment of myopia. The research demonstrated improved biomechanical properties and thermal stability, suggesting its potential in the field of ophthalmology (Wang et al., 2021).
PEGylation in Biopharmaceuticals : The process of PEGylation, where PEG chains are covalently bonded to peptides or proteins, is enhanced by the use of NHS esters. This technique improves bioavailability and reduces immunogenicity in pharmaceuticals (Crafts et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of endo-BCN-PEG4-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and cellular communication.
Mode of Action
This compound interacts with its targets through a process known as copper-free click chemistry . Specifically, the BCN group in the compound enables a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-tagged biomolecules . This reaction results in the formation of a stable covalent bond between the this compound and the azide-tagged molecule, effectively labeling the target molecule.
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By labeling specific proteins, this compound can influence the degradation of these proteins, thereby affecting the associated biochemical pathways and their downstream effects .
Pharmacokinetics
The compound’s hydrophilic peg spacer is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the selective labeling and subsequent degradation of target proteins . This can influence various cellular processes, including protein synthesis and signal transduction. For example, the compound has been used in the development of bispecific antibodies and in the imaging of pancreatic cancer .
Direcciones Futuras
Endo-BCN-PEG4-NHS ester is a promising compound in the field of drug delivery and targeted therapy due to its role in the synthesis of PROTACs . Its ability to undergo click chemistry reactions without the need for copper makes it a valuable tool in bioconjugation applications .
Relevant Papers The paper by Yaqun Jiang et al. discusses the development and evaluation of a peptide heterodimeric tracer targeting CXCR4 and Integrin αvβ3 for pancreatic cancer imaging . Another paper by H. S. Kim and Y. Zhang discusses the generation of bispecific antibodies by functionalized poly-ADP-ribose polymers .
Análisis Bioquímico
Biochemical Properties
endo-BCN-PEG4-NHS ester plays a crucial role in biochemical reactions. It can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The BCN group in the compound enables copper-free click chemistry with azide-tagged biomolecules . The hydrophilic PEG spacer in the compound increases solubility in aqueous media .
Cellular Effects
In the cellular context, this compound has profound effects. It influences cell function by enabling the labeling of proteins and other biomolecules, thereby facilitating their detection and study . The specific impact on cell signaling pathways, gene expression, and cellular metabolism may vary depending on the specific biomolecules being studied.
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its ability to react with primary amines in proteins and other biomolecules . This reaction forms a covalent bond, allowing the compound to effectively label these molecules . This labeling process is crucial for various biochemical applications, including the study of protein function and interactions .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of PROTACs
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O10/c29-23-7-8-24(30)28(23)38-25(31)9-11-33-13-15-35-17-18-36-16-14-34-12-10-27-26(32)37-19-22-20-5-3-1-2-4-6-21(20)22/h20-22H,3-19H2,(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQCOKMBYCIQEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



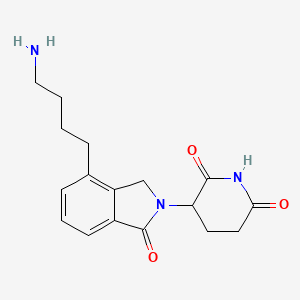
![6-(3-(Pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzo[d]oxazole](/img/structure/B607246.png)
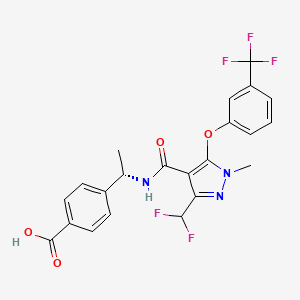
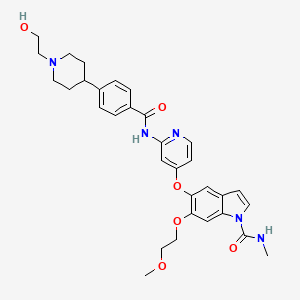
![N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine](/img/structure/B607250.png)
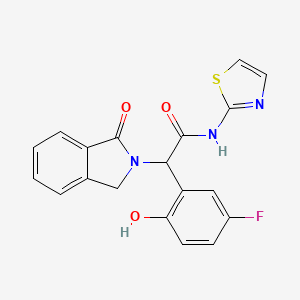
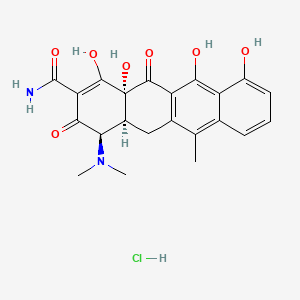


![N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide](/img/structure/B607257.png)
